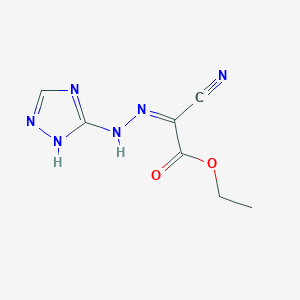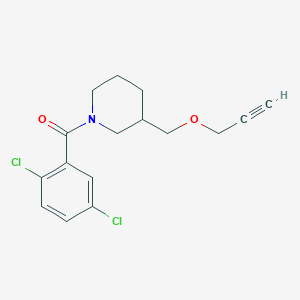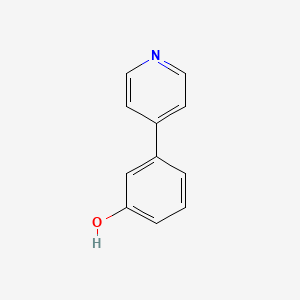
1-(2-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as MPMPH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPH is a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline and related hormones on specific receptors in the body. This property has led to investigations into its potential use in treating various medical conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
Compounds with structural similarities to "1-(2-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride" have been utilized in the synthesis of radiolabeled molecules for pharmacological studies. For example, the synthesis of isotopomers for serotonin 5HT1A antagonists demonstrates the utility of such compounds in creating labeled molecules that can be used to study drug distribution and interaction within biological systems (B. Czeskis, 1998).
Antimicrobial and Antioxidant Activity
Similar compounds have been explored for their antimicrobial and antioxidant activities. Research into homologous series of compounds, such as those derived from (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, has shown varying degrees of activity against human pathogens and free radicals, indicating the potential of these molecules in developing new antimicrobial and antioxidant agents (R. Čižmáriková et al., 2020).
Solvent Effects on Molecular Behavior
The interaction of similar compounds with solvents and their effects on molecular behavior, such as solvatochromism, highlights the importance of understanding solvent-compound interactions in chemical processes and analytical applications (Erika B. Tada et al., 2003).
Anticancer Activity
Research into phenolic compounds derived from natural sources, which share functional groups with "this compound," has revealed potential anticancer activities. Such studies underscore the potential of structurally similar compounds in the development of new anticancer agents (K. Rayanil et al., 2011).
Inhibitors of Kinase Activity
The optimization of compounds for inhibiting kinase activity, particularly Src kinase, indicates the role of similar molecules in therapeutic interventions against diseases mediated by kinase activity dysregulation. This highlights the therapeutic potential of molecules with related structures in treating diseases such as cancer (D. Boschelli et al., 2001).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13-7-5-6-10-17(13)11-14(18)12-20-16-9-4-3-8-15(16)19-2;/h3-4,8-9,13-14,18H,5-7,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFIZOJNFSEFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=CC=C2OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B2467871.png)
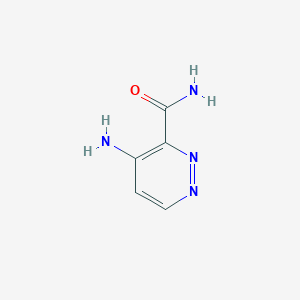
![Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2467874.png)
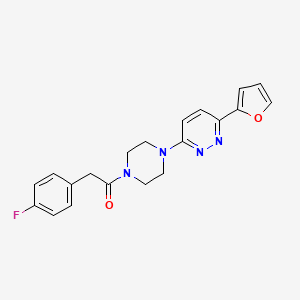
![3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]](/img/structure/B2467878.png)
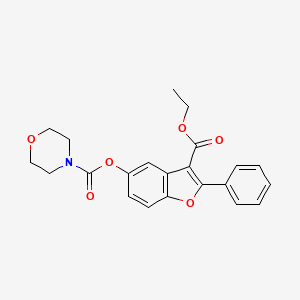
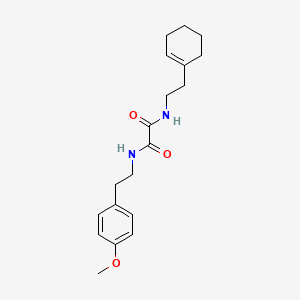
![1-cinnamyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2467886.png)
